molecular formula C12H9NO2 B1347016 6-Phenylnicotinic acid CAS No. 29051-44-3

6-Phenylnicotinic acid

Cat. No. B1347016
CAS RN: 29051-44-3
M. Wt: 199.2 g/mol
InChI Key: DLFLQXUYRFIFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenylnicotinic acid is a chemical compound with the molecular formula C12H9NO2 . It has an average mass of 199.205 Da and a monoisotopic mass of 199.063324 Da . It is also known by other names such as 3-Pyridinecarboxylic acid, 6-phenyl-, 6-Phenyl-nicotinic acid, and 6-phenylpyridine-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a phenyl group at the 6th position and a carboxylic acid group at the 3rd position . The molecule has three hydrogen bond acceptors, one hydrogen bond donor, and two freely rotating bonds .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 388.1±30.0 °C at 760 mmHg, and a flash point of 188.5±24.6 °C . It has a molar refractivity of 55.9±0.3 cm3, a polar surface area of 50 Å2, and a molar volume of 160.5±3.0 cm3 .

Mechanism of Action

Target of Action

6-Phenylnicotinic acid is a derivative of niacin, also known as vitamin B3 . Niacin and its derivatives are known to target several receptors in the human body, including the HCA2 and HCA3 receptors . These receptors play a crucial role in various physiological processes, including lipid metabolism and immune response .

Mode of Action

It is known that niacin and its derivatives, including this compound, can act as precursors tonicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are involved in many vital redox reactions in the body, acting as electron donors or acceptors .

Biochemical Pathways

This compound, like other niacin derivatives, is involved in the shikimate pathway for the biosynthesis of phenolic acids . This pathway is crucial for the production of aromatic amino acids and other secondary metabolites . In addition, the compound may also influence the phenylpropanoid pathway , which leads to the biosynthesis of a variety of phenolic compounds .

Pharmacokinetics

Given its structural similarity to niacin, it is likely that it shares similar pharmacokinetic properties .

Result of Action

The action of this compound at its target receptors and its role as a precursor to NAD and NADP can have various molecular and cellular effects. For instance, it can influence redox metabolism and NAD-dependent pathways functioning . Furthermore, it may have direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, changes in enzyme activity and pathophysiological situations may influence the need for different forms of niacin, including this compound . .

Advantages and Limitations for Lab Experiments

6-Phenylnicotinic acid is an important molecule for laboratory experiments due to its wide range of applications. It is relatively easy to synthesize, and can be used to synthesize a variety of compounds and materials. This compound is also relatively inexpensive and can be stored for long periods of time without significant degradation. However, this compound is not without its limitations. It can be toxic to humans, and should be handled with care. It is also sensitive to light and air, and should be stored in a dark and air-tight container.

Future Directions

There are a number of potential future directions for 6-Phenylnicotinic acid research. One potential direction is the development of more efficient synthesis methods. Another potential direction is the exploration of its potential therapeutic applications, such as its use as an anti-inflammatory or anti-cancer drug. Additionally, further research into its biochemical and physiological effects could be beneficial in understanding its potential therapeutic applications. Finally, further research into its potential industrial applications could be beneficial in developing new materials and compounds.

Scientific Research Applications

6-Phenylnicotinic acid is widely used in scientific research, particularly in the fields of biochemistry and medicinal chemistry. It is used as a substrate for enzyme-catalyzed reactions, as a building block for drug synthesis, and as a starting material for the synthesis of other compounds and materials. This compound is also used in the study of enzyme inhibitors, as it can be used to identify and characterize the activity of enzymes.

Safety and Hazards

6-Phenylnicotinic acid is harmful if swallowed and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

6-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFLQXUYRFIFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80951647
Record name 6-Phenylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29051-44-3
Record name 6-Phenylnicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29051-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Phenylnicotinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029051443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phenylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenylnicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 2-phenyl-5-methyl pyridine (1.03 g, 6.09 mmol) and potassium permanganate (2.89 g, 18.3 mmol), in water (25 mL) was heated at reflux for 2 hours. The reaction was allowed to cool to ambient temperature and filtered through celite to remove the solids. Acetic acid (1 mL) was added to the colourless filtrate and the product was collected as a white solid by filtration.
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

LiOH (38 mg, 0.93 mmol) was added to a stirred solution of 6-phenyl-nicotinic acid ethyl ester (140 mg, 0.62 mmol) in THF:MeOH:H2O (3:1:1, 2.8 mL), and the resulting mixture was stirred at room temperature overnight. The methanol and THF were evaporated from the reaction mixture, which was then diluted with water (2 mL), acidified with citric acid solution and the product was extracted with EtOAc. The organic layer was washed with saturated brine solution, dried over Na2SO4 and concentrated in vacuo to afford 100 mg (81.9% yield) of 6-phenyl-nicotinic acid (100 mg). LCMS purity: 98.1%.
Name
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
2.8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenylnicotinic acid
Reactant of Route 2
6-Phenylnicotinic acid
Reactant of Route 3
Reactant of Route 3
6-Phenylnicotinic acid
Reactant of Route 4
Reactant of Route 4
6-Phenylnicotinic acid
Reactant of Route 5
Reactant of Route 5
6-Phenylnicotinic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-Phenylnicotinic acid

Q & A

Q1: What is the significance of studying the condensation reactions of 6-phenylnicotinic acid derivatives with aldehydes?

A1: The condensation of 2-methyl-6-phenylnicotinic acid and its ethyl ester with aldehydes is investigated in the study "348. Methylnicotinic acids. Part I. Condensation of 2-methyl-6-phenylnicotinic acid and its ethyl ester with aldehydes" []. This reaction is significant because it allows for the formation of new carbon-carbon bonds, leading to more complex molecules. This is a fundamental process in organic synthesis and can be used to create a diverse range of compounds with potentially useful biological or material properties.

Q2: How does the structure of 2-styryl-6-phenylnicotinic acid amides influence their cyclization into substituted 5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridines?

A2: The cyclization of 2-styryl-6-phenylnicotinic acid amides is explored in the study "CYCLIZATION OF AMIDES OF 2-STYRYL-6-PHENYLNICOTINIC ACID INTO SUBSTITUTED 5-OXO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDINES" []. The research likely delves into how the presence of the styryl and phenyl groups, as well as the amide functionality, influences the reaction pathway and the formation of the final tetrahydro-1,6-naphthyridine ring system. Understanding these structural influences is crucial for designing synthetic strategies for similar heterocyclic compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.